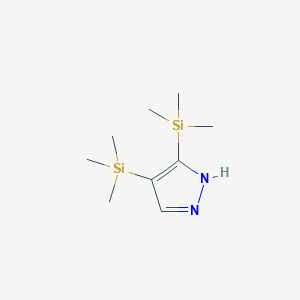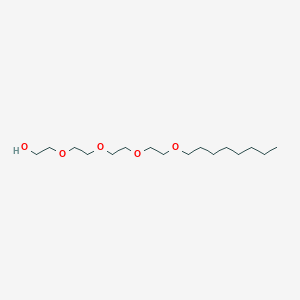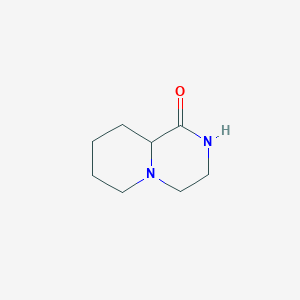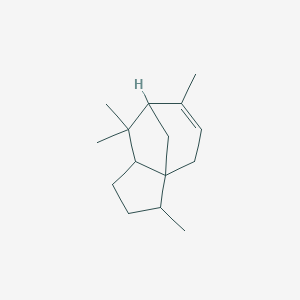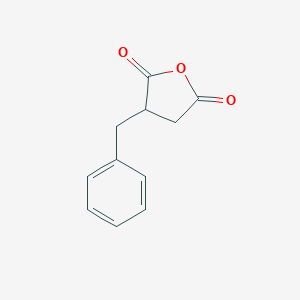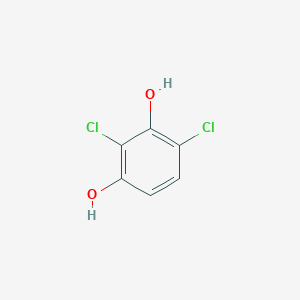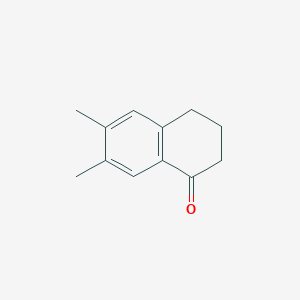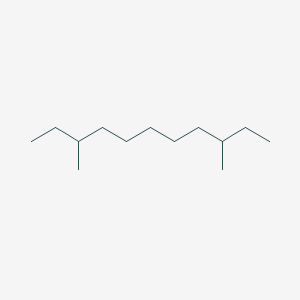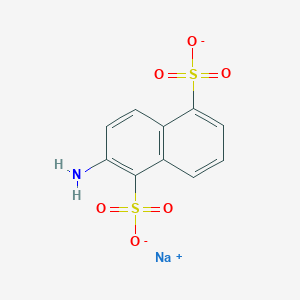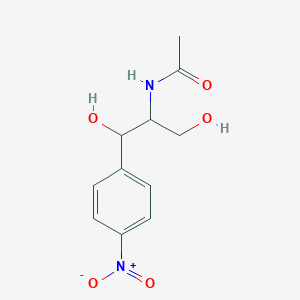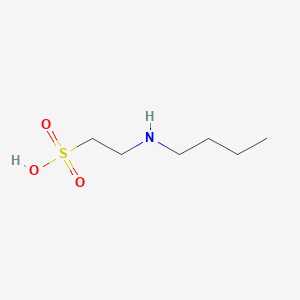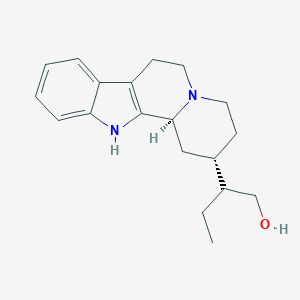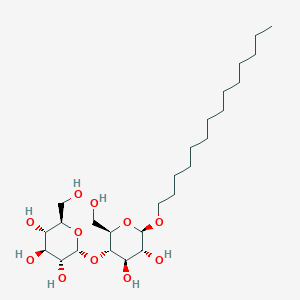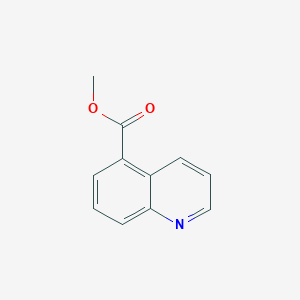
Methylamine, N-(1-butylhexylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamine, N-(1-butylhexylidene)- is a chemical compound that is used in scientific research for its unique properties and applications. It is a derivative of methylamine and is also known as N-butylhexylidene-methylamine. This compound has been extensively studied for its potential use as a precursor for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Methylamine, N-(1-butylhexylidene)- is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a ligand in coordination chemistry, forming complexes with various metal ions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Methylamine, N-(1-butylhexylidene)- are not well studied. However, it is known to be toxic and can cause harm to living organisms if not handled properly. Therefore, it is important to use appropriate safety precautions when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Methylamine, N-(1-butylhexylidene)- has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it a useful reagent in organic synthesis. Another advantage is its low cost, which makes it an attractive alternative to other more expensive reagents. However, one limitation is its toxicity, which requires the use of appropriate safety precautions. Another limitation is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of Methylamine, N-(1-butylhexylidene)-. One direction is the development of new synthetic methods for the production of this compound. Another direction is the study of its potential use as a reagent in new organic reactions. Additionally, the study of its toxicity and potential environmental impact is an important area for future research. Finally, the development of new applications for this compound, such as in the development of new materials or catalysts, is an exciting area for future research.
Méthodes De Synthèse
The synthesis of Methylamine, N-(1-butylhexylidene)- is a multi-step process that involves the reaction of methylamine with 1-butylhexylidene. The reaction takes place in the presence of a catalyst, such as palladium on carbon or Raney nickel. The resulting product is then purified using various techniques, such as distillation or chromatography.
Applications De Recherche Scientifique
Methylamine, N-(1-butylhexylidene)- has been widely used in scientific research for its unique properties and applications. It is commonly used as a precursor for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. This compound has also been studied for its potential use in the development of new catalysts and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
18641-76-4 |
|---|---|
Nom du produit |
Methylamine, N-(1-butylhexylidene)- |
Formule moléculaire |
C11H23N |
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
N-methyldecan-5-imine |
InChI |
InChI=1S/C11H23N/c1-4-6-8-10-11(12-3)9-7-5-2/h4-10H2,1-3H3 |
Clé InChI |
YLTDAMSTXHFOCY-UHFFFAOYSA-N |
SMILES |
CCCCCC(=NC)CCCC |
SMILES canonique |
CCCCCC(=NC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



